molecular formula C6H12ClNO2 B2449654 [(3S)-Pyrrolidin-3-yl] acetate;hydrochloride CAS No. 1160224-93-0

[(3S)-Pyrrolidin-3-yl] acetate;hydrochloride

Cat. No.: B2449654
CAS No.: 1160224-93-0
M. Wt: 165.62
InChI Key: PFYOOYCOQZYSJW-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3S)-Pyrrolidin-3-yl] acetate;hydrochloride is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-Pyrrolidin-3-yl] acetate;hydrochloride typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Acetylation: The pyrrolidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the acetylated pyrrolidine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale cyclization and acetylation reactions are carried out in industrial reactors.

    Purification: The product is purified using techniques such as crystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

[(3S)-Pyrrolidin-3-yl] acetate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation Products: N-oxides of pyrrolidine.

    Reduction Products: Corresponding amines.

    Substitution Products: Various substituted pyrrolidines depending on the reagents used.

Scientific Research Applications

[(3S)-Pyrrolidin-3-yl] acetate;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of [(3S)-Pyrrolidin-3-yl] acetate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

[(3S)-Pyrrolidin-3-yl] acetate;hydrochloride can be compared with other similar compounds such as:

    [(3S)-Pyrrolidin-3-yl] acetate: Lacks the hydrochloride component, which may affect its solubility and reactivity.

    [(3S)-Pyrrolidin-3-yl] propionate: Similar structure but with a different acyl group, leading to different chemical properties and applications.

    [(3S)-Pyrrolidin-3-yl] butyrate: Another similar compound with a longer acyl chain, affecting its physical and chemical properties.

The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the acetate group, along with the hydrochloride salt, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

[(3S)-pyrrolidin-3-yl] acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-5(8)9-6-2-3-7-4-6;/h6-7H,2-4H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYOOYCOQZYSJW-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CCNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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